Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[(2E)-2-hydroxyiminocyclohexyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(11)6-7-4-2-3-5-8(7)10-12/h7,12H,2-6H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYIKMVHDGSFR-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC\1CCCC/C1=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate typically involves the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime. This intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The hydroxyimino group in the target compound contrasts with other common substituents in analogous structures:
- Oxo (keto) derivatives: Methyl 2-(4-oxocyclohexyl)acetate (CAS: 66405-41-2) features a ketone group, which lacks the hydrogen-bonding capability of the hydroxyimino group. Methyl (2-oxocyclohexyl)acetate (CAS: 13672-64-5) similarly shows lower acidity (pKa ~20 for ketones vs. ~10 for oximes) .
Hydroxy derivatives :
- Methoxyimino derivatives: Compounds like 490-M24 (methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate) from have methoxyimino (N-OCH₃) groups, which are more electron-withdrawing and less acidic than hydroxyimino groups, altering metabolic stability .
Table 1: Key Structural and Physical Properties
*Estimated based on structural analogs.
Spectroscopic and Physicochemical Properties
- NMR Data: Methyl 2-(2-hydroxy-3-(octylsulfonamido)cyclohexyl)acetate (compound 28, ) shows δH ~3.6 ppm for the acetate methyl group, while hydroxyimino protons typically resonate at δH ~8–10 ppm in oximes . Ketone derivatives (e.g., compound 22 in ) exhibit carbonyl 13C shifts at ~210 ppm, compared to ~150 ppm for C=N in hydroxyimino groups .
- Solubility and Stability: Hydroxyimino groups increase polarity and water solubility compared to methoxyimino or oxo analogs. However, oximes are prone to hydrolysis under acidic conditions, unlike stable ketones .
Biological Activity
Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate (CAS No. 17448-49-6) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of 171.23 g/mol. Its structure comprises a cyclohexyl group linked to a hydroxyimino functional group, which is further attached to an acetate moiety. This specific arrangement suggests potential reactivity that may lead to various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 171.23 g/mol |
| Functional Groups | Hydroxyimino, Acetate |
| CAS Number | 17448-49-6 |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Combining cyclohexanone with hydroxylamine followed by esterification with methyl acetate.
- Reduction Reactions : Reducing corresponding oxime derivatives.
These synthetic routes are essential for producing the compound in sufficient quantities for biological testing.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits various pharmacological properties, including:
- Antioxidant Activity : The hydroxyimino group may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Structural analogs have shown potential in inhibiting specific enzymes, suggesting that this compound may interact similarly with biological targets.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Initial findings suggest that it may modulate receptor activity or enzyme function, although detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds, which can provide insights into its unique biological properties.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(hydroxycyclohexyl)acetate | C₉H₁₆O₃ | Lacks the imino group; potentially less reactive |
| Ethyl 2-(hydroxyimino)cyclohexyl acetate | C₉H₁₅NO₃ | Ethyl group instead of methyl; similar reactivity |
| Methyl 2-(hydroxymethyl)cyclohexane-1-carboxylate | C₉H₁₈O₄ | Contains a carboxylic acid functionality; different properties |
| Hydroxymethyl cyclohexane oxime | C₇H₁₃NO | Simpler structure; lacks acetate functionality |
This table highlights how the unique combination of functional groups in this compound may confer distinct chemical reactivity and biological effects compared to its analogs.
Case Studies and Research Findings
Recent research has focused on the biological implications of compounds featuring hydroxyimino groups. For instance, studies have shown that derivatives with similar structures can act as effective enzyme inhibitors or modulators of receptor activity.
One study demonstrated that compounds with hydroxyimino functionalities exhibit significant inhibition against certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders or diseases involving oxidative stress .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate?
- Methodological Answer : The synthesis typically involves multi-step routes starting with cyclohexanone derivatives. A common approach includes:
Cyclohexyl Intermediate Formation : Cyclohexanone is functionalized via hydroxylation and subsequent imine formation to introduce the hydroxyimino group.
Acetate Esterification : The intermediate undergoes esterification with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF).
Key intermediates and reaction conditions are analogous to those described for structurally related cyclohexyl acetates, such as Methyl 2-(3-azido-2-hydroxycyclohexyl)acetate, where azide or sulfonamide groups are introduced via nucleophilic substitution .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry and functional groups. For example, the hydroxyimino group (C=N-OH) shows characteristic shifts at δ 8–10 ppm (1H) and δ 150–160 ppm (13C). Adjacent cyclohexyl protons exhibit splitting patterns indicative of chair conformations .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₅NO₃).
- IR Spectroscopy : Confirms the presence of ester (C=O, ~1700 cm⁻¹) and hydroxyimino (N–O, ~950 cm⁻¹) groups.
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Classification : While specific data for this compound is limited, structurally similar esters (e.g., Methyl 2-hydroxyacetate) are classified as flammable liquids (Category 4) with irritation potential. Use flame-resistant equipment and avoid open flames .
- Handling Protocols : Work under fume hoods, wear nitrile gloves, and use chemical-resistant goggles. In case of skin contact, wash immediately with soap/water and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcome during the synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during imine formation to control hydroxyimino geometry (E/Z selectivity).
- Temperature Control : Lower reaction temperatures (0–5°C) minimize racemization of the cyclohexyl ring.
- Purification : Use chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water) to isolate enantiomers. Similar strategies were applied to sulfonamide-functionalized cyclohexyl acetates to achieve >95% enantiomeric excess .
Q. What strategies are effective in resolving contradictory NMR data arising from conformational flexibility in this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at −40°C to "freeze" cyclohexyl ring chair conformations, simplifying splitting patterns.
- 2D Techniques : Use NOESY to identify spatial proximity between hydroxyimino protons and cyclohexyl axial/equatorial hydrogens. COSY and HSQC correlate coupling constants with carbon environments .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate proposed conformers.
Q. How does the hydroxyimino functional group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Nucleophilic Reactions : The hydroxyimino group (C=N–OH) acts as a weak nucleophile, participating in condensations with aldehydes to form hydrazones. Steric hindrance from the cyclohexyl ring slows reactivity compared to linear analogs .
- Electrophilic Reactions : Protonation at the imine nitrogen enhances electrophilicity, enabling cycloadditions (e.g., with dienes). However, competing hydrolysis of the ester group requires anhydrous conditions .
- Redox Behavior : The hydroxyimino group can be reduced to an amine (using NaBH₄/NiCl₂) or oxidized to a nitroso compound (with KMnO₄), enabling diversification into bioactive derivatives .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Test derivatives against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent to quantify thiol reactivity. The hydroxyimino group may chelate metal cofactors in enzymes .
- Antioxidant Activity : Use DPPH or ABTS radical scavenging assays. Compare results with analogs like 2-Acetamido-2-cyclohexylacetic acid, which showed moderate ROS scavenging capacity .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structural analogs with sulfonamide substituents demonstrated IC₅₀ values <10 μM, suggesting potential antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
